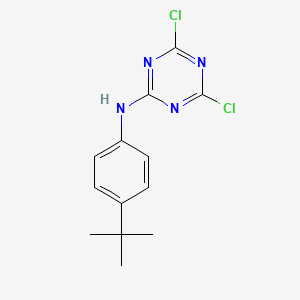- CAS No. 146767-34-2](/img/structure/B15162705.png)
Diazene, [(1,1-dimethylethyl)thio](4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, (1,1-dimethylethyl)thio- is an organic compound with the molecular formula C11H16N2S. It is a derivative of diazene, characterized by the presence of a thioether group attached to a 4-methylphenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (1,1-dimethylethyl)thio- typically involves the reaction of appropriate diazene precursors with thiol-containing compounds. One common method is the reaction of diazene with 4-methylphenylthiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diazene, (1,1-dimethylethyl)thio- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The diazene moiety can be reduced to form hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Diazene, (1,1-dimethylethyl)thio- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Diazene, (1,1-dimethylethyl)thio- involves its interaction with molecular targets through its diazene and thioether functionalities. The diazene group can participate in redox reactions, while the thioether group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazene, bis(1,1-dimethylethyl)-: Similar in structure but lacks the aromatic ring and thioether group.
Diazene, (1,1-dimethylethyl)(trimethylsilyl)-: Contains a trimethylsilyl group instead of the thioether group.
Diazene, (1,1-dimethylethyl)thio-: Similar structure but with a different position of the methyl group on the aromatic ring.
Uniqueness
Diazene, (1,1-dimethylethyl)thio- is unique due to the presence of both the thioether group and the 4-methylphenyl ring, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
146767-34-2 |
|---|---|
Molekularformel |
C11H16N2S |
Molekulargewicht |
208.33 g/mol |
IUPAC-Name |
tert-butylsulfanyl-(4-methylphenyl)diazene |
InChI |
InChI=1S/C11H16N2S/c1-9-5-7-10(8-6-9)12-13-14-11(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
ZRULHWVEHUFRQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NSC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine](/img/structure/B15162631.png)



![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)






![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)


